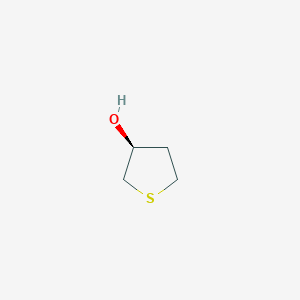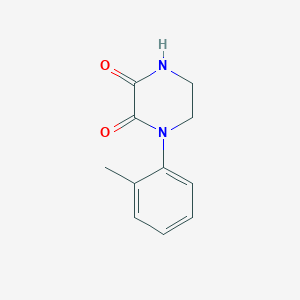
(S)-tetrahydrothiophen-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide information about its reactivity and stability .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and reactivity. These properties can provide information about how the compound behaves under different conditions .科学的研究の応用
Key Intermediate in Antibiotic Synthesis
(S)-Tetrahydrothiophen-3-ol is a significant intermediate in the synthesis of penem-based antibiotics. Its purification, particularly in the presence of the (R)-isomer, presents challenges due to its viscous liquid state at room temperature. Advances in bioconversion and crystallization techniques have been developed to produce (R)-alcohol 1 with high optical purity, which is essential for synthesizing these antibiotics (Konuki, Nagai, Ito, & Sameshima, 2014).
Role in Biological and Medicinal Chemistry
Tetrahydrothiophene-based compounds, including this compound, have been noted for their broad spectrum of biological activities. They are key components in essential coenzymes like biotin, potent α-glucosidase inhibitors, and various bioactive compounds. Their widespread occurrence as ring system motifs in natural and nonnatural products highlights their significance in this field (Benetti, De Risi, Pollini, & Zanirato, 2012).
Catalysis and Material Science Applications
Substituted tetrahydrothiophenes, including this compound, are used in catalytic transformations like asymmetric hydrogenation and epoxidation. Additionally, their adsorption on gold surfaces is utilized to create self-assembled monolayers (SAMs), controlling physical and chemical properties of surfaces for various technological purposes (Blair, Kennedy, Mulvey, & O'Hara, 2010).
Biocatalytic Process Enhancements
Advancements in enzyme evolution technologies have improved the enantioselectivity of biocatalytic processes involving this compound. This has led to more efficient and safer production methods, replacing hazardous multistep processes (Liang et al., 2010).
Synthesis of Functionalized Tetrahydrothiophenes
Organocatalytic methods have been developed for synthesizing highly functionalized tetrahydrothiophenes, which are important in biochemistry, pharmaceutical science, and nanoscience. These methods allow for the control of regioselectivity and produce compounds with excellent enantioselectivities (Brandau, Maerten, & Jørgensen, 2006).
Role in Organic Electronics
Tetrahydrothiophene derivatives are used as semiconducting substrates in organic electronics. Their unique electronic structures, especially those of quinoidal oligothiophenes, make them suitable for various multifunctional material applications (Casado, Ponce Ortiz, & López Navarrete, 2012).
作用機序
Safety and Hazards
特性
IUPAC Name |
(3S)-thiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYXNFYVCZIXQC-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC[C@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2441084.png)

![(2E)-4-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-ylamino)-4-oxobut-2-enoic acid](/img/structure/B2441087.png)
![N-[2-(5-Methyl-1H-indol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2441089.png)

![N-(2,5-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2441091.png)
![Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(3-nitrophenyl)sulfonylamino]phenyl]-3-oxobutanoate](/img/structure/B2441092.png)

